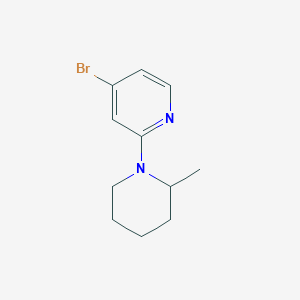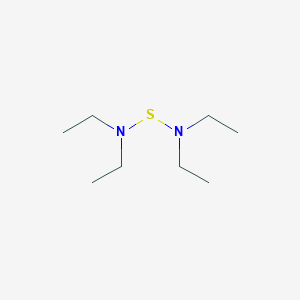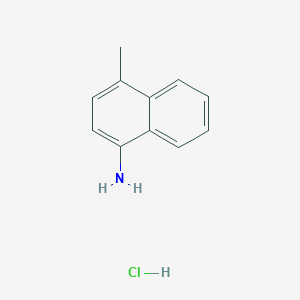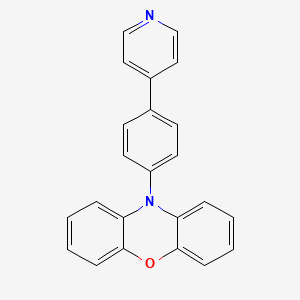
benzyl 1H-imidazole-5-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1H-imidazole-5-carbodithioate is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a carbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1H-imidazole-5-carbodithioate typically involves the reaction of benzyl imidazole with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Potassium hydroxide or sodium hydroxide is frequently used to deprotonate the imidazole ring, facilitating the nucleophilic attack on carbon disulfide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate moiety to thiol or thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Benzyl 1H-imidazole-5-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of benzyl 1H-imidazole-5-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the carbodithioate moiety can interact with thiol groups in proteins, leading to inhibition or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-1H-imidazole-5-carboxaldehyde
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 1-Ethyl-1H-imidazole-5-carbaldehyde
Uniqueness
Benzyl 1H-imidazole-5-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential biological activity compared to other benzyl imidazole derivatives.
Propriétés
Numéro CAS |
89273-00-7 |
|---|---|
Formule moléculaire |
C11H10N2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
benzyl 1H-imidazole-5-carbodithioate |
InChI |
InChI=1S/C11H10N2S2/c14-11(10-6-12-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13) |
Clé InChI |
BPDHRFNPJRKXGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=S)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


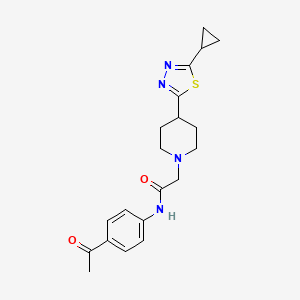
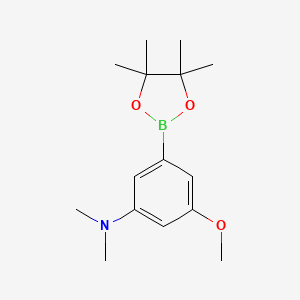
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)
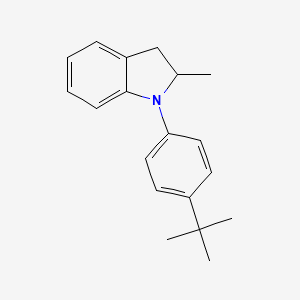
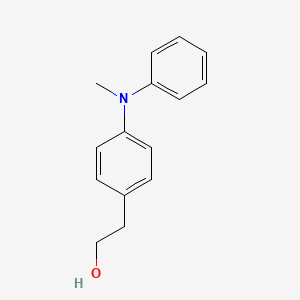
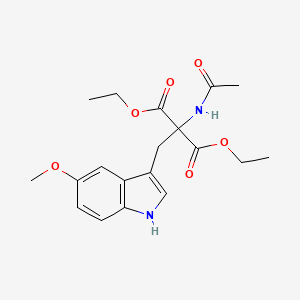
![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
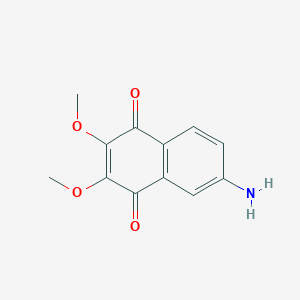
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
